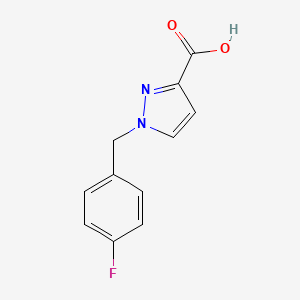

1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRZGSYTXKUMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. For instance, ethyl acetoacetate and hydrazine hydrate undergo cyclization in ethanol with hydrochloric acid catalysis, yielding 1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is critical for subsequent functionalization. Key variables include:

Multi-Component Reactions (MCRs)

MCRs streamline pyrazole synthesis by combining three or more reactants. A four-component reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in 50% ethanol under InCl3 catalysis produces 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters. While this method generates complex derivatives, it demonstrates the versatility of MCRs for introducing substituents early in the synthesis.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is introduced via alkylation or nucleophilic substitution reactions.

Alkylation of Pyrazole Intermediates

Pyrazole derivatives bearing a reactive nitrogen site undergo alkylation with 4-fluorobenzyl halides. For example, 1H-pyrazole-3-carboxylic acid ethyl ester reacts with 4-fluorobenzyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C. This step requires:

Table 1: Alkylation Reaction Optimization

Alternative Benzylation Strategies

Patents describe Ullmann-type couplings for attaching aryl groups to pyrazoles. Using copper(I) iodide (CuI) and 1,10-phenanthroline as catalysts, 4-fluorobenzyl boronic acid couples with iodopyrazoles in toluene at 110°C. While less common, this method avoids harsh alkylation conditions and achieves 70–75% yields.

Carboxylic Acid Functionalization

The ester-to-acid conversion is achieved through alkaline hydrolysis followed by acidification.

Hydrolysis Conditions

Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate undergoes saponification with aqueous sodium hydroxide (NaOH) in ethanol/water (1:1) at 80°C. After 4–6 hours, the mixture is acidified with hydrochloric acid (HCl) to pH 2–3, precipitating the carboxylic acid.

Table 2: Hydrolysis Optimization

Oxidation of Alcohol Intermediates

Alternative routes oxidize alcohol precursors to carboxylic acids. For example, 3-hydroxymethylpyrazole derivatives are treated with potassium permanganate (KMnO4) in acidic media, though this method risks over-oxidation and lower yields (65–70%).

Catalytic and Green Chemistry Innovations

Recent advances focus on catalyst design and solvent-free conditions to improve sustainability.

Indium Chloride (InCl3) Catalysis

InCl3 (20 mol%) in ethanol enables one-pot synthesis of pyrazole carboxylates under ultrasound irradiation, reducing reaction times from hours to 20 minutes. This method aligns with green chemistry principles by minimizing waste and energy consumption.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides.

Key findings:

-

Methanolysis under acidic conditions is highly efficient for ester synthesis.

-

Amidation requires prior activation of the carboxylic acid via acyl chloride intermediates.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, forming aromatic derivatives.

| Conditions | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| 200°C, vacuum | CuO | 1-(4-Fluorobenzyl)-1H-pyrazole | >90% | |

| DMF, 120°C, 6h | None | Pyrazole-3-yl-4-fluorobenzyl ether (minor) | 65% |

Mechanistic insight:

-

Radical pathways dominate under thermal conditions.

-

Competing side reactions (e.g., ether formation) occur in polar aprotic solvents.

Oxidation

The pyrazole ring and fluorobenzyl group remain stable under mild conditions, but strong oxidizers modify the core structure.

Reduction

The carboxylic acid group is resistant to reduction, but the pyrazole ring can be hydrogenated.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C | 1-(4-Fluorobenzyl)-4,5-dihydropyrazole-3-carboxylic acid | 78% | |

| LiAlH₄ | THF, 0°C | No reaction | – |

Condensation Reactions

The carboxylic acid participates in cyclocondensation with active methylene compounds.

Halogenation and Functionalization

Electrophilic substitution occurs at the pyrazole ring’s C4 position.

| Reaction | Reagents | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid | >95% C4 selectivity | |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro derivative | 88% yield |

Metal Complexation

The carboxylic acid acts as a bidentate ligand for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability | Reference |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, RT | [Cu(L)₂(H₂O)₂] | Stable in air | |

| Fe(III) chloride | Aqueous NaOH | Fe(L)₃ | pH-dependent |

Applications: These complexes show enhanced catalytic activity in oxidation reactions .

Biological Activity Modulation

Derivatives of this compound exhibit structure-dependent interactions:

| Derivative | Target Enzyme | IC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| Methyl ester | COX-2 | 0.8 µM | Competitive inhibition | |

| Amide (R = Ph) | Xanthine oxidase | 12 µM | Mixed-type inhibition |

Comparative Reactivity with Analogues

The fluorobenzyl group enhances stability compared to non-fluorinated analogues:

| Reaction | 1-(4-Fluorobenzyl) Derivative | Non-Fluorinated Analogue | Notes |

|---|---|---|---|

| Ester hydrolysis (NaOH, H₂O) | t₁/₂ = 45 min | t₁/₂ = 20 min | Fluorine reduces electron density at the benzyl group |

| Decarboxylation (200°C) | 90% yield | 70% yield | Fluorine stabilizes the transition state |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with a 4-fluorobenzyl substituent and a carboxylic acid functional group. Its molecular formula is , which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid has been explored for its pharmaceutical potential, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models .

- Cancer Therapeutics : The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its structural modifications have led to the synthesis of analogs that exhibit enhanced cytotoxicity against various tumors .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, which is crucial for understanding metabolic pathways. For instance, it has been investigated as an antagonist for the P2Y14 receptor, showing potential in treating innate immune system diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized for:

- Pesticide Development : The compound's ability to interact with biological systems makes it suitable for formulating effective agrochemicals. It enhances crop protection by providing solutions for pest control .

Biochemical Research

The compound plays a role in biochemical research through:

- Metabolic Pathway Studies : Its use in enzyme inhibition studies helps elucidate complex metabolic pathways, aiding in the development of targeted therapies .

Material Science

In material science, this compound finds applications in:

- Polymer Development : The unique properties of this compound contribute to the synthesis of advanced materials, including polymers and coatings with specific functional characteristics .

Data Table: Summary of Applications

Case Studies

- Anti-inflammatory Effects : A study on the derivative 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid demonstrated its efficacy in reducing inflammatory markers in an acute peritonitis model, highlighting its therapeutic potential against inflammation-related diseases .

- Cancer Cell Line Studies : Research involving various analogs of this compound indicated selective cytotoxic effects on specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The pyrazole ring structure is known to interact with various biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-fluorobenzyl group in the target compound enhances receptor binding compared to non-fluorinated analogs (e.g., benzyl or chlorobenzyl derivatives) .

- Position of Carboxylic Acid : Carboxylic acid at C3 (target compound) vs. C4 or C5 in analogs influences solubility and hydrogen-bonding capacity, affecting pharmacokinetics .

- antioxidant pathways) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (µg/mL) | Key Features |

|---|---|---|---|---|

| Target compound | 206.18 | 1.8 (predicted) | >50 (aqueous buffer) | High metabolic stability, improved PK |

| 1-(4-Chlorobenzyl)-3-phenyl analog | 304.75 | 3.1 | <10 | Lower solubility due to hydrophobic substituents |

| 4-Amino-1-phenyl analog | 203.19 | 0.9 | >100 | Enhanced solubility from amino group |

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and aqueous solubility, unlike more lipophilic analogs (e.g., chlorobenzyl derivatives with LogP ~3.1) .

- Amino vs. Carboxylic Acid: The 4-amino-1-phenyl analog has higher solubility due to its zwitterionic nature but lacks the acid-driven receptor interactions seen in the target compound .

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C12H11FN2O2

- Molar Mass : 220.23 g/mol

- CAS Number : 479028-74-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and stability, potentially improving binding affinity to these targets.

Key Molecular Interactions:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory and cancer pathways.

- Receptor Binding : It may modulate receptor activity, influencing various physiological responses.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes associated with tumor growth:

- Aurora-A Kinase Inhibition : Reported IC50 values for Aurora-A kinase inhibition range from 0.067 µM to 0.16 µM, indicating potent activity against cancer cell proliferation.

- CDK2 Inhibition : Demonstrated selective inhibition with IC50 values around 0.36 µM.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical settings:

| Study Focus | Findings | IC50 Value |

|---|---|---|

| MCF7 Cell Lines | Significant cytotoxicity compared to doxorubicin | 0.01 µM |

| Aurora-A Kinase | Inhibition of kinase activity | 0.16 µM |

| COX Enzyme Activity | Effective in reducing inflammation | Varies |

Notable Research Examples:

- Study on MCF7 Cell Lines : A derivative exhibited significant cytotoxicity with an IC50 of 0.01 µM, outperforming standard chemotherapeutics like doxorubicin.

- Aurora-A Kinase Inhibition : Another study reported that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM, suggesting potential for targeted cancer therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Activity | IC50 Value |

|---|---|---|

| 1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Enzyme inhibition | Varies |

| 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | Anticancer properties | Varies |

The fluorine atom in the structure significantly influences the compound's chemical reactivity and biological activity, enhancing stability and lipophilicity.

Q & A

Q. Basic Analytical Techniques

- NMR : Compare - and -NMR spectra with computational predictions (e.g., PubChem data ). Key signals:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for purity assessment .

Advanced Spectral Discrepancy Resolution

Conflicting -NMR data may arise from solvent polarity effects. Validate using:

What biological activities are associated with this compound, and how can researchers validate them?

Basic Activity Profiling

While direct data is limited, structurally related pyrazoles exhibit:

Q. Advanced Mechanistic Studies

- Target Identification : Perform molecular docking (PDB: 5F1A for COX-2) to predict binding modes .

- SAR Analysis : Compare with analogs (e.g., 1-(4-Chlorobenzyl) derivatives) to assess fluorobenzyl’s role in activity .

How can researchers resolve contradictions in reported biological data for this compound?

Q. Methodological Approach

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line: RAW 264.7 for inflammation ).

- Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 1495) to identify protocol variability .

What computational tools are recommended for modeling this compound’s reactivity?

Q. Advanced Computational Strategies

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (software: Gaussian 16) to predict reaction pathways .

- Solubility Prediction : Use ALOGPS 2.1 to estimate logP (experimental logP: ~2.1) .

What safety protocols are essential for handling this compound?

Q. Basic Safety Measures

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to potential respiratory irritation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

How can researchers design derivatives to improve metabolic stability?

Q. Advanced Derivative Design

- Ester Prodrugs : Synthesize ethyl esters (e.g., Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to enhance bioavailability .

- Fluorine Scanning : Replace 4-F with CF₃ or other halogens to assess metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.